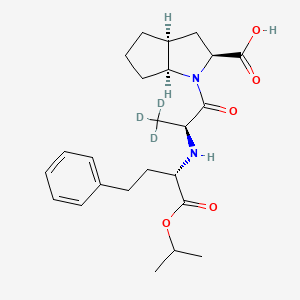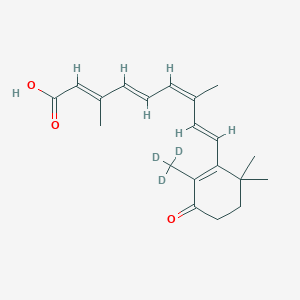
Anticancer agent 30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 30 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 30 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final steps involve coupling reactions, often using reagents like palladium catalysts, to assemble the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis is often employed to improve process efficiency and control .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 30 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Anticancer agent 30 involves multiple pathways:
Inhibition of Cell Proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 30 is unique in its structure and mechanism of action compared to other anticancer agents. Similar compounds include:
Anthraquinones: Known for their anticancer properties but differ in their molecular targets and toxicity profiles.
Piperazine Derivatives: These compounds also exhibit anticancer activity but have different pharmacokinetic properties and mechanisms of action.
This compound stands out due to its potent efficacy and unique mechanism of action, making it a valuable addition to the arsenal of anticancer agents.
Eigenschaften
Molekularformel |
C22H15ClFNO |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13- |
InChI-Schlüssel |
PFHUFWNFTOQYSB-MOSHPQCFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)

